

Alisertib neutropenia anemia management strategies

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Alisertib

CAS No.: 1028486-01-2

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Hematologic Adverse Events Profile of Alisertib

The following table synthesizes quantitative data on key hematologic toxicities from clinical trials. "Grade 3/4" refers to severe or life-threatening adverse events as per Common Terminology Criteria for Adverse Events (CTCAE).

Adverse Event	Incidence (All Grades)	Incidence (Grade 3/4)	Remarks & Clinical Context
Neutropenia	51% of patients [1]	43% of patients [1]	Most common Grade 3/4 event; also reported as dose-limiting toxicity (DLT) [2] [3].
Anemia	31% of patients [1]	10% of patients [3]	Frequently observed, with lower rates of severe cases compared to neutropenia.
Leukopenia	Not Specified	22% of patients [3]	Often occurs concurrently with other cytopenias.
Thrombocytopenia	Not Specified	14% of patients [3]	Monitor platelet counts; can necessitate dose adjustments.

Management and Troubleshooting Guide for Researchers

Here are answers to frequently asked questions regarding the management of **Alisertib**-induced hematologic toxicities in a clinical trial setting.

What is the recommended strategy for dose modification?

Clinical protocols typically employ a **dose reduction and treatment delay** strategy.

- **Standard Starting Dose:** 50 mg orally, twice daily on Days 1-7 of a 21-day cycle [4] [3].
- **Dose Reduction Scheme:** For treatment-related Grade 3/4 toxicities (like neutropenia or thrombocytopenia), the dose is held until the event resolves to \leq Grade 2. Upon resumption, the dose is reduced, first to **40 mg**, and if needed, further to **30 mg** twice daily [3].
- **Dose-Limiting Toxicity (DLT):** Prolonged thrombocytopenia at day 40 post-induction has been defined as a DLT in some combination therapy studies [2].

How should patients be monitored during treatment?

Frequent blood count monitoring is essential.

- **Baseline and On-Treatment:** Obtain a complete blood count (CBC) with differential before initiating therapy and regularly throughout each treatment cycle [2] [3].
- **Day 1 Criteria:** Ensure absolute neutrophil count (ANC) is $>1.0 \times 10^9/L$ and platelets are $>50 \times 10^9/L$ before starting a new cycle [3].

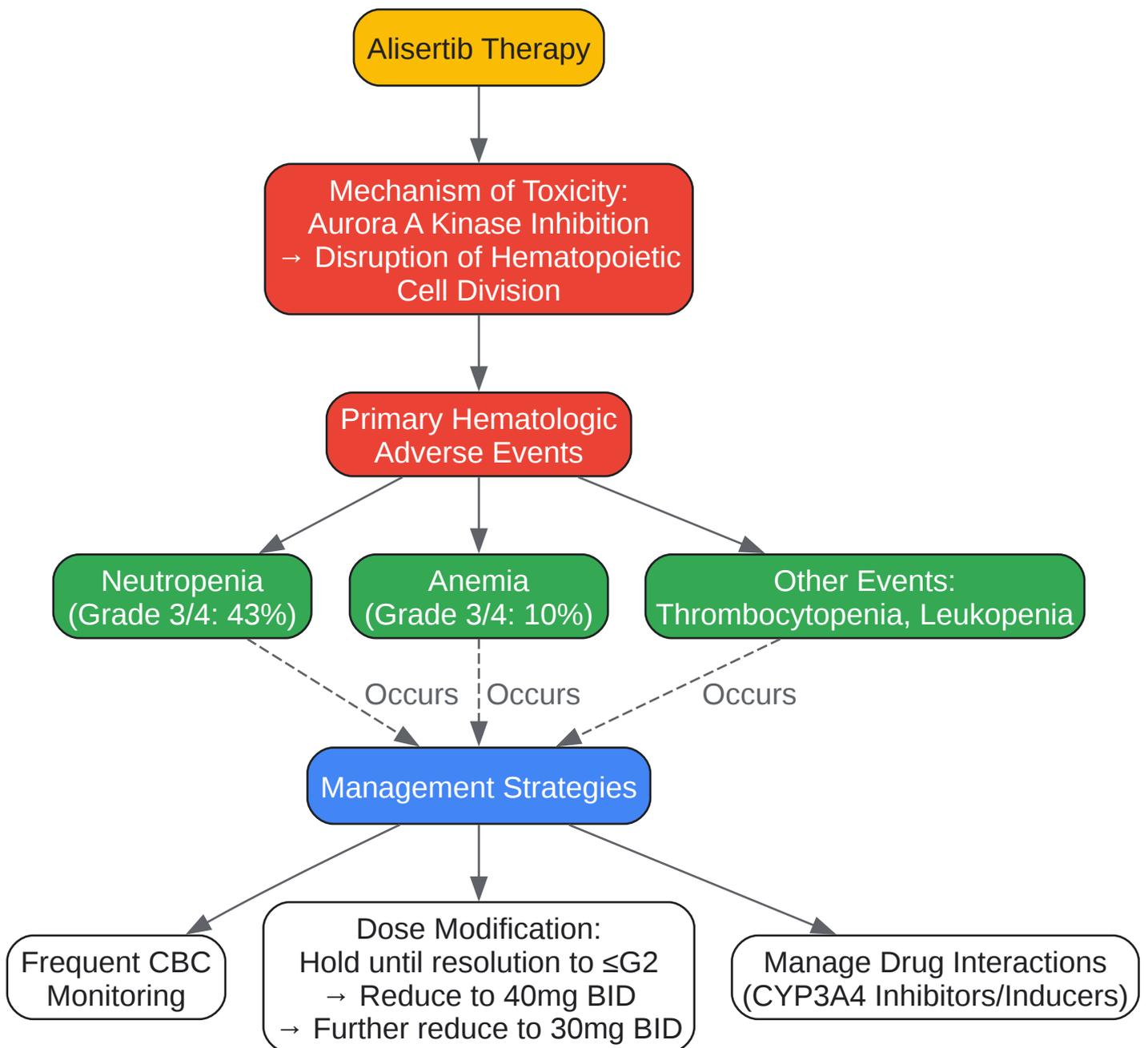
Are there any known drug-drug interactions that could exacerbate neutropenia?

Yes, **Alisertib**'s metabolism suggests potential for significant interactions.

- **Victim Drug:** **Alisertib** is metabolized primarily by **CYP3A4** and several UGT enzymes [5]. Concomitant use with strong **CYP3A4 inhibitors** (e.g., ketoconazole) can increase **Alisertib** plasma levels and the risk of toxicity, including neutropenia. Conversely, strong **CYP3A4 inducers** (e.g., rifampin) may decrease its efficacy [6].

- Perpetrator Drug:** *In vitro* studies indicate **Alisertib** has a **low potential to inhibit** major CYP enzymes or transporters like ABCB1 and ABCG2. However, it is a **potent inhibitor of the ABCC1 (MRP1) transporter** [6]. This is a key consideration as ABCC1 inhibition could alter the pharmacokinetics and increase the toxicity of co-administered chemotherapeutics that are ABCC1 substrates.

The diagram below illustrates the key mechanisms behind **Alisertib**-induced neutropenia and the primary clinical management strategies.



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Key Experimental Considerations for Protocol Design

When planning studies involving **Alisertib**, you should consider:

- **Patient Selection:** Be aware that pre-existing anemia and liver dysfunction have been identified as independent risk factors for severe neutropenia with other oncology drugs, which may also apply to **Alisertib**-treated patients [7].
- **Combination Therapy Vigilance:** Exercise heightened caution and monitoring when combining **Alisertib** with other myelosuppressive agents, as the risk of severe cytopenias is likely increased [2].

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To cite this document: Smolecule. [Alisertib neutropenia anemia management strategies]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b548303#alisertib-

neutropenia-anemia-management-strategies]

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